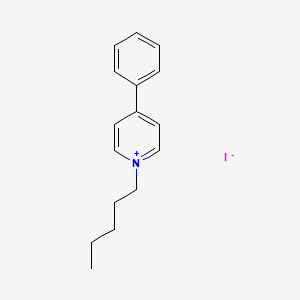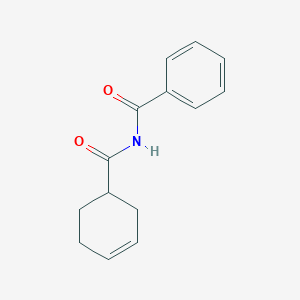![molecular formula C14H13FO2S2 B14306532 {[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene CAS No. 114969-04-9](/img/structure/B14306532.png)
{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene is an organosulfur compound that features both sulfonyl and fluoroethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene typically involves the reaction of benzenesulfonyl chloride with 2-fluoroethanethiol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of {[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfonyl and fluoroethyl groups. These functional groups can form covalent bonds or engage in non-covalent interactions with target molecules, leading to changes in their activity or function. The compound may act as an electrophile in substitution reactions or as a nucleophile in other types of reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of {[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene.
2-Fluoroethanethiol: Another precursor used in the synthesis.
Sulfonyl fluorides: Compounds with similar functional groups but different reactivity profiles .
Uniqueness
This compound is unique due to the presence of both sulfonyl and fluoroethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114969-04-9 |
|---|---|
Molecular Formula |
C14H13FO2S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2-fluoroethyl]sulfanylbenzene |
InChI |
InChI=1S/C14H13FO2S2/c15-14(11-18-12-7-3-1-4-8-12)19(16,17)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
UAWKTOQEHWLCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


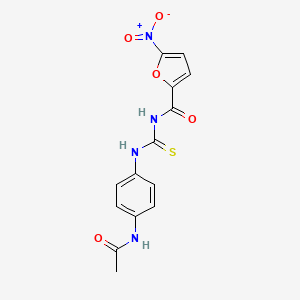
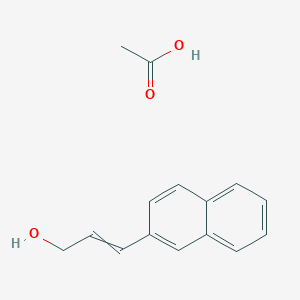
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
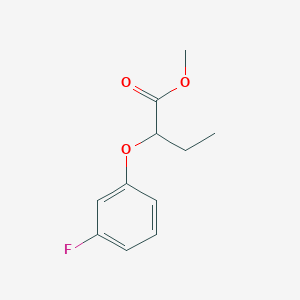
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
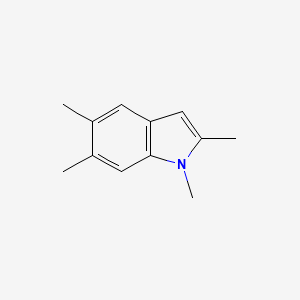
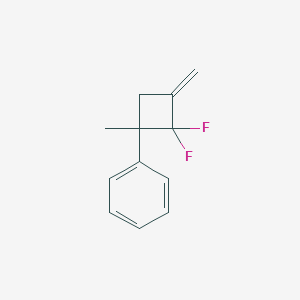
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
